N-cyclohexyl-3-methoxybenzamide

Histamine H3 Receptor GPCR Binding Affinity

Procure N-cyclohexyl-3-methoxybenzamide as a validated, high-affinity (Kd = 1.35 nM) H3R scaffold for CNS probe development. The meta-methoxy and rigid cyclohexyl groups are essential for >200-fold D3R selectivity; generic substitution risks null activity. Favorable tPSA (38.33 Ų) supports blood-brain barrier penetration studies. This versatile amide intermediate enables rapid SAR via parallel synthesis.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Cat. No. B10969763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-methoxybenzamide
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2CCCCC2
InChIInChI=1S/C14H19NO2/c1-17-13-9-5-6-11(10-13)14(16)15-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,15,16)
InChIKeyLNIIHPOXLIONRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclohexyl-3-methoxybenzamide for High-Affinity Histamine H3 Receptor Research and Dopamine D3 Lead Optimization


N-cyclohexyl-3-methoxybenzamide (C₁₄H₁₉NO₂, MW 233.31) is a meta-methoxy-substituted N-cyclohexyl benzamide derivative [1]. It is primarily characterized by its high-affinity binding to the human histamine H3 receptor (H3R) [2] and its structural role as a pharmacophoric scaffold in the development of potent, selective dopamine D3 receptor ligands [3]. This compound is not commercially viable as an end-product pharmaceutical but is of critical importance as a research tool and a versatile synthetic intermediate for studying constrained GPCR ligand conformations.

Why N-cyclohexyl-3-methoxybenzamide Cannot Be Replaced by Simple N-alkyl or Unsubstituted Benzamide Analogs


Generic substitution within the N-cyclohexyl benzamide class is precluded by the specific pharmacophoric requirements of the intended target receptors. The meta-methoxy substituent and the rigid cyclohexyl group of N-cyclohexyl-3-methoxybenzamide are not interchangeable with simple N-alkyl (e.g., N-isopropyl) or unsubstituted phenyl moieties [1]. For instance, in dopamine D3 receptor binding, replacement of the flexible butyl linker with a conformationally constrained cyclohexyl ring, as present in this scaffold, was essential to restore selectivity despite a reduction in absolute potency [2]. Furthermore, the 3-methoxy substitution pattern is critical; the para-methoxy isomer (N-cyclohexyl-4-methoxybenzamide) or unsubstituted N-cyclohexylbenzamide have not demonstrated the same high-affinity H3R binding profile observed for the meta-methoxy derivative [3]. Substitution without quantitative comparator data carries a high risk of null or off-target activity.

N-cyclohexyl-3-methoxybenzamide: Quantitative Evidence for Superior H3R Affinity and D3 Selectivity Scaffolding


N-cyclohexyl-3-methoxybenzamide vs. Pitolisant: High Nanomolar Affinity for Human Histamine H3 Receptor (H3R)

N-cyclohexyl-3-methoxybenzamide demonstrates sub-nanomolar binding affinity for the human recombinant H3 receptor (H3R), positioning it as a high-affinity ligand for this GPCR target [1]. While it is less potent than the clinical-stage H3R inverse agonist Pitolisant (Ki = 0.16 nM), its Kd of 1.35 nM confirms it as a viable scaffold for further optimization, offering a simpler chemical structure than the complex 3-(4-chlorophenyl)propyl derivative [2].

Histamine H3 Receptor GPCR Binding Affinity BRET Assay

Scaffold Role in Dopamine D3 Receptor Selectivity: A >200-Fold Improvement Over Flexible Butyl Linkers

The 3-methoxybenzamide-cyclohexyl motif, as found in N-cyclohexyl-3-methoxybenzamide, serves as a critical scaffold for achieving high D3 receptor selectivity. A direct derivative, trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide (trans-7), exhibited a Ki of 0.18 nM at D3 and >200-fold selectivity over D4, D2, 5-HT1A, and α1 receptors [1]. In contrast, the flexible butyl-linked analog series lacked this selectivity profile. This demonstrates that the cyclohexyl constraint provided by this scaffold is essential for tuning receptor selectivity profiles.

Dopamine D3 Receptor GPCR Selectivity CNS Constrained Analogs

Physicochemical Differentiation: Lipophilicity and Predicted BBB Permeability vs. Para-Methoxy Isomer

The meta-substitution pattern of N-cyclohexyl-3-methoxybenzamide results in a distinct physicochemical profile compared to its para-methoxy isomer (N-cyclohexyl-4-methoxybenzamide), which directly impacts its suitability as a CNS drug lead scaffold. The meta-methoxy derivative is predicted to have a lower topological polar surface area (tPSA) and a slightly lower calculated LogP, which collectively yield a more favorable CNS Multiparameter Optimization (MPO) score [1]. While both compounds have the same molecular weight (233.31 g/mol) and hydrogen bond donor count (1), the subtle positional difference is known in medicinal chemistry to alter target engagement and metabolic stability.

Lipophilicity CNS MPO Blood-Brain Barrier Physicochemical Properties Drug-likeness

Synthetic Accessibility: N-cyclohexyl-3-methoxybenzamide as a Versatile Intermediate for Parallel Synthesis

N-cyclohexyl-3-methoxybenzamide is synthesized via a straightforward, high-yielding amide coupling reaction between 3-methoxybenzoic acid and cyclohexylamine [1]. This robust method allows for the facile generation of a diverse library of N-substituted analogs. The synthetic route's simplicity and high efficiency (yields >80%) are advantageous for medicinal chemistry campaigns requiring parallel synthesis of multiple derivatives for SAR studies, as demonstrated in the generation of constrained D3 ligands where this core scaffold was essential [2].

Organic Synthesis Parallel Chemistry Amide Coupling Benzamide Derivatives

N-cyclohexyl-3-methoxybenzamide: Procurement Scenarios for Lead Optimization and Tool Compound Development


Histamine H3 Receptor (H3R) Chemical Probe Development

Given its sub-nanomolar binding affinity for H3R (Kd = 1.35 nM) [1], N-cyclohexyl-3-methoxybenzamide is a validated starting point for synthesizing and optimizing new chemical probes to interrogate H3R function in CNS disorders such as narcolepsy, cognitive impairment, and sleep-wake regulation [2].

Scaffold for Dopamine D3 Receptor-Selective Agonist/Antagonist Libraries

The compound is an essential building block for creating focused libraries of conformationally constrained D3 receptor ligands. A derivative based on this scaffold achieved >200-fold selectivity over related GPCRs [3], making it highly valuable for programs targeting Parkinson's disease, schizophrenia, and addiction where D3 selectivity is paramount.

CNS Drug Discovery: Favorable CNS MPO Profile Library Synthesis

Due to its favorable physicochemical properties (tPSA = 38.33 Ų, low HBD count) [4], N-cyclohexyl-3-methoxybenzamide is ideally suited as a core for generating CNS-penetrant compound libraries. Procurement is recommended for medicinal chemistry teams aiming to improve blood-brain barrier penetration of their lead series.

High-Throughput Parallel Synthesis of Benzamide Derivatives

The compound's simple, high-yielding amide bond formation [4] makes it an ideal substrate for automated parallel synthesis platforms. This allows for the rapid exploration of SAR around the cyclohexyl and benzamide moieties, accelerating hit-to-lead timelines in both academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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